3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a useful research compound. Its molecular formula is C15H9ClN2O3 and its molecular weight is 300.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Derivatives : A study by Anusevičius et al. (2014) describes the synthesis of various derivatives from N-(4-chlorophenyl)-β-alanine, leading to compounds with weak antibacterial activity (Anusevičius et al., 2014).
- Antimicrobial and Antifungal Properties : Research by Sayed et al. (2003) on 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, a related compound, revealed antimicrobial and antifungal activities (Sayed et al., 2003).
Application in Agriculture
- Hybridizing Agents for Wheat : Geng Zeng-yan (2011) developed a new synthesis method for a pyridazine type hybridizing agent for wheat, using a similar compound, 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid, indicating potential agricultural applications (Geng Zeng-yan, 2011).
Crystal Structure Analysis
- Crystal Structure Studies : Zou Xia (2001) conducted a study on the crystal structure of a related compound, providing insights into its molecular configuration (Zou Xia, 2001).
Antitubercular and Anticancer Activity
- Potential in Antitubercular and Anticancer Treatment : A study by Popat et al. (2003) suggests that similar compounds have been evaluated for their anticancer and antitubercular activity (Popat et al., 2003).
Anti-HIV Activity
- Application in Anti-HIV Drugs : Research by Sulthana et al. (2021) on novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones showed potential anti-HIV activity, indicating the compound's relevance in HIV treatment research (Sulthana et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets in a way that modulates various biological activities . These interactions can result in changes at the molecular level, leading to the observed biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence various biochemical pathways . These pathways can lead to a range of downstream effects, contributing to the compound’s overall biological activity .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities can result in various molecular and cellular effects, contributing to the compound’s overall biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBUJJAUHQRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.